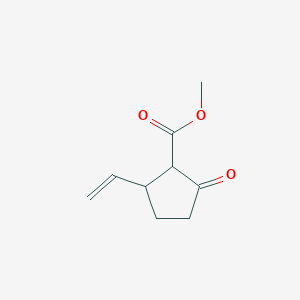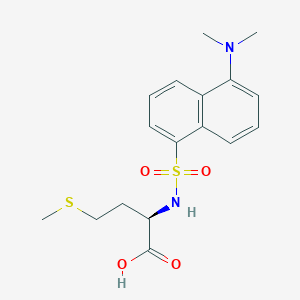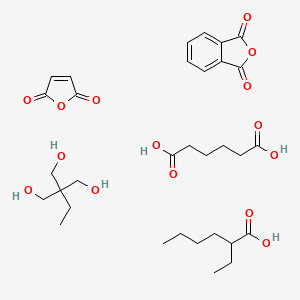
2-Benzofuran-1,3-dione;2-ethylhexanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;furan-2,5-dione;hexanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Benzofuran-1,3-dione; 2-ethylhexanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; furan-2,5-dione; hexanedioic acid” is a complex mixture of five distinct chemical entities, each with unique properties and applications. These compounds are widely used in various fields such as organic synthesis, industrial production, and scientific research.
Méthodes De Préparation
2-Benzofuran-1,3-dione: Industrially, it is produced by the catalytic oxidation of o-xylene in the presence of air .
2-Ethylhexanoic Acid: 2-Ethylhexanoic acid is produced industrially from propylene, which is hydroformylated to give butyraldehyde. The butyraldehyde undergoes aldol condensation to form 2-ethylhexenal, which is then hydrogenated to 2-ethylhexanal. Finally, the 2-ethylhexanal is oxidized to yield 2-ethylhexanoic acid .
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: The reaction mixture is then purified and concentrated to obtain the final product .
Furan-2,5-dione: This process involves the catalytic oxidation of the hydrocarbon feedstock to form maleic anhydride .
Hexanedioic Acid: Alternative methods include the oxidative cleavage of cyclohexene using hydrogen peroxide .
Analyse Des Réactions Chimiques
2-Benzofuran-1,3-dione: 2-Benzofuran-1,3-dione undergoes various reactions such as hydrolysis, esterification, and Diels-Alder reactions. Common reagents include water, alcohols, and dienes. Major products include phthalic acid, esters, and Diels-Alder adducts .
2-Ethylhexanoic Acid: 2-Ethylhexanoic acid participates in reactions like esterification, amidation, and oxidation. Common reagents include alcohols, amines, and oxidizing agents. Major products include esters, amides, and carbonyl compounds .
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol undergoes reactions such as esterification, etherification, and polymerization. Common reagents include acids, alcohols, and epoxides. Major products include esters, ethers, and polymers .
Furan-2,5-dione: Furan-2,5-dione is highly reactive and undergoes reactions like hydrolysis, Diels-Alder reactions, and polymerization. Common reagents include water, dienes, and alcohols. Major products include maleic acid, Diels-Alder adducts, and polymers .
Hexanedioic Acid: Hexanedioic acid undergoes reactions such as esterification, amidation, and polymerization. Common reagents include alcohols, amines, and polymerizing agents. Major products include esters, amides, and nylon .
Applications De Recherche Scientifique
2-Benzofuran-1,3-dione: 2-Benzofuran-1,3-dione is used in the synthesis of dyes, pigments, and pharmaceuticals. It is also a key intermediate in the production of plasticizers and resins .
2-Ethylhexanoic Acid: 2-Ethylhexanoic acid is used in the production of metal salts for paint driers, plasticizers, and lubricants. It is also employed in the synthesis of pharmaceuticals and agrochemicals .
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol is used as a building block in the production of alkyd resins, high-gloss coatings, and ion exchange resins. It is also utilized in the manufacture of polyurethanes and synthetic lubricants .
Furan-2,5-dione: Furan-2,5-dione is used in the production of unsaturated polyester resins, alkyd resins, and copolymers. It is also employed in the synthesis of agricultural chemicals and pharmaceuticals .
Hexanedioic Acid: Hexanedioic acid is primarily used in the production of nylon-6,6 polyamide. It is also used in the manufacture of polyurethane foams, plasticizers, and food additives .
Mécanisme D'action
2-Benzofuran-1,3-dione: 2-Benzofuran-1,3-dione acts as an electrophile in various organic reactions, facilitating the formation of new carbon-carbon and carbon-oxygen bonds .
2-Ethylhexanoic Acid: 2-Ethylhexanoic acid functions as a carboxylic acid, participating in acid-base reactions and forming esters and amides through nucleophilic substitution .
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol acts as a polyol, reacting with isocyanates to form polyurethanes and with acids to form esters .
Furan-2,5-dione: Furan-2,5-dione acts as a dienophile in Diels-Alder reactions, forming cycloaddition products with dienes. It also undergoes hydrolysis to form maleic acid .
Hexanedioic Acid: Hexanedioic acid functions as a dicarboxylic acid, participating in condensation reactions to form polyamides and polyesters .
Comparaison Avec Des Composés Similaires
2-Benzofuran-1,3-dione: Similar compounds include phthalic acid and phthalimide. 2-Benzofuran-1,3-dione is unique due to its anhydride form, which makes it more reactive in certain organic transformations .
2-Ethylhexanoic Acid: Similar compounds include valeric acid and caproic acid. 2-Ethylhexanoic acid is unique due to its branched structure, which imparts different physical and chemical properties .
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: Similar compounds include glycerol and pentaerythritol. 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol is unique due to its three hydroxyl groups, making it highly versatile in polymer chemistry .
Furan-2,5-dione: Similar compounds include succinic anhydride and phthalic anhydride. Furan-2,5-dione is unique due to its ability to undergo Diels-Alder reactions, forming a wide range of cycloaddition products .
Hexanedioic Acid: Similar compounds include glutaric acid and pimelic acid. Hexanedioic acid is unique due to its six-carbon chain, which makes it a key monomer in the production of nylon-6,6 .
Propriétés
Numéro CAS |
76684-65-6 |
|---|---|
Formule moléculaire |
C32H46O15 |
Poids moléculaire |
670.7 g/mol |
Nom IUPAC |
2-benzofuran-1,3-dione;2-ethylhexanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;furan-2,5-dione;hexanedioic acid |
InChI |
InChI=1S/C8H4O3.C8H16O2.C6H10O4.C6H14O3.C4H2O3/c9-7-5-3-1-2-4-6(5)8(10)11-7;1-3-5-6-7(4-2)8(9)10;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9;5-3-1-2-4(6)7-3/h1-4H;7H,3-6H2,1-2H3,(H,9,10);1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3;1-2H |
Clé InChI |
TYKZPNJUDCWNGZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(=O)O.CCC(CO)(CO)CO.C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=O)OC1=O.C(CCC(=O)O)CC(=O)O |
Numéros CAS associés |
76684-65-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


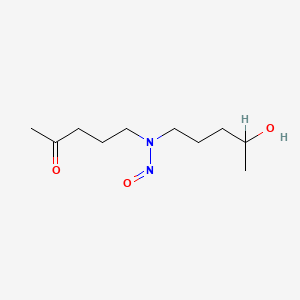

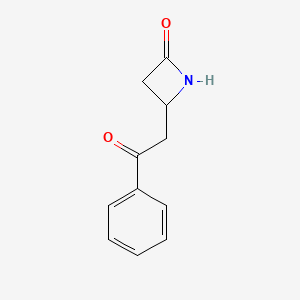
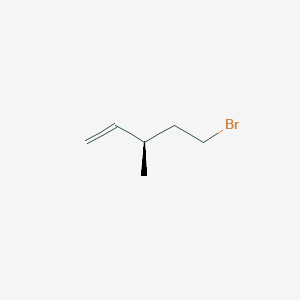


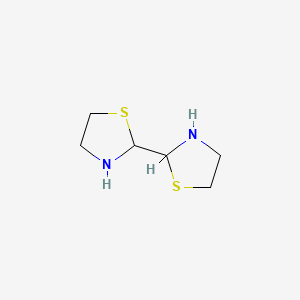


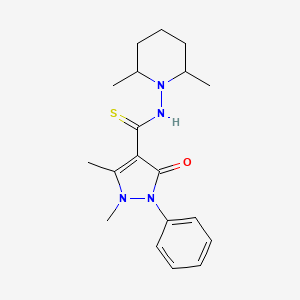
![5-(Benzenesulfonyl)naphtho[1,2-D][1,2,3]oxadiazole](/img/structure/B14447069.png)

